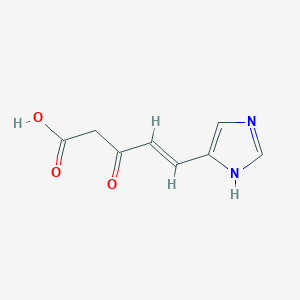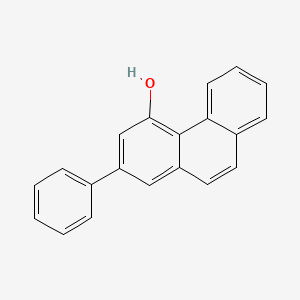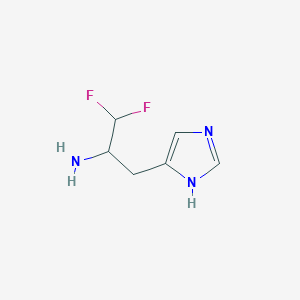![molecular formula C26H20FN9O2 B12818823 (S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one](/img/structure/B12818823.png)
(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple heterocyclic rings and functional groups. It is of interest due to its potential biological activity and its role in medicinal chemistry.
Métodos De Preparación
The synthesis of (S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one involves several steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the azetidine and pyrrolo[2,1-f][1,2,4]triazin-4(3h)-one moieties. Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and advanced purification techniques.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
(S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties may be exploited in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Compared to other similar compounds, (S)-5-Fluoro-2-(1-(5-(2-methoxypyrimidin-5-yl)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)azetidin-2-yl)-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4(3h)-one stands out due to its unique combination of functional groups and heterocyclic rings. Similar compounds include:
Pyrrolo[2,3-d]pyrimidines: These compounds share a similar core structure but differ in their functional groups.
Azetidines: Compounds containing the azetidine ring, which may have different substituents.
Triazines: Compounds with the triazine ring, which can vary in their substitution patterns. The uniqueness of this compound lies in its specific arrangement of these rings and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C26H20FN9O2 |
|---|---|
Peso molecular |
509.5 g/mol |
Nombre IUPAC |
5-fluoro-2-[(2S)-1-[5-(2-methoxypyrimidin-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl]azetidin-2-yl]-3-phenylpyrrolo[2,1-f][1,2,4]triazin-4-one |
InChI |
InChI=1S/C26H20FN9O2/c1-38-26-29-11-15(12-30-26)17-13-28-22-20(17)24(32-14-31-22)34-9-8-19(34)23-33-35-10-7-18(27)21(35)25(37)36(23)16-5-3-2-4-6-16/h2-7,10-14,19H,8-9H2,1H3,(H,28,31,32)/t19-/m0/s1 |
Clave InChI |
CJQQMKIKBGHTBY-IBGZPJMESA-N |
SMILES isomérico |
COC1=NC=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CC[C@H]4C5=NN6C=CC(=C6C(=O)N5C7=CC=CC=C7)F |
SMILES canónico |
COC1=NC=C(C=N1)C2=CNC3=C2C(=NC=N3)N4CCC4C5=NN6C=CC(=C6C(=O)N5C7=CC=CC=C7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
![(2R,3S,5R)-2-(4-aminoimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12818771.png)


![[Methyl(phenyl)phosphanyl]acetonitrile](/img/structure/B12818793.png)
![(R)-N-((R)-1-([1,1'-Biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12818794.png)

![8-chloro-2-[(2S)-pyrrolidin-2-yl]-1H-[1]benzofuro[3,2-d]pyrimidin-4-one;hydrochloride](/img/structure/B12818803.png)
![3-[(3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B12818814.png)

![5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene-9,18-dione](/img/structure/B12818822.png)
